Cas no 1854-30-4 (2-aminoethyl acetate)

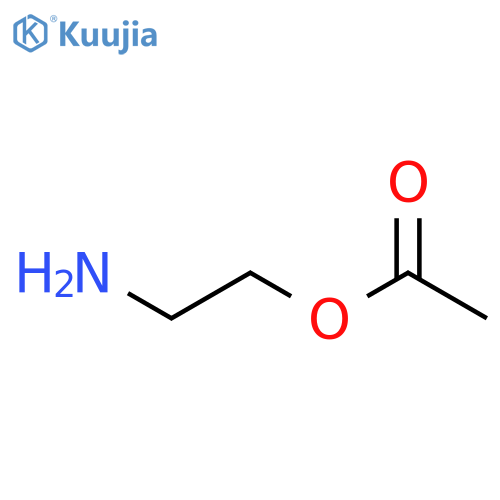

2-aminoethyl acetate structure

商品名:2-aminoethyl acetate

2-aminoethyl acetate 化学的及び物理的性質

名前と識別子

-

- 2-aminoethyl acetate

- O-Acetylethanolamine

- SCHEMBL833988

- AKOS006342370

- 1854-30-4

- Nicorandil Impurity 44

- DTXSID301315130

- EN300-194181

- 2-Acetoxyethylamine

- 2-aminoethylAcetate

- CHEBI:173361

- HBVZRPAKZOLBPL-UHFFFAOYSA-N

- ethane, 1-acetoxy-2-amino-

-

- MDL: MFCD00458187

- インチ: InChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3

- InChIKey: HBVZRPAKZOLBPL-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCCN

計算された属性

- せいみつぶんしりょう: 103.06337

- どういたいしつりょう: 103.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 62.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 色と性状: Powder

- PSA: 52.32

2-aminoethyl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-194181-10g |

2-aminoethyl acetate |

1854-30-4 | 10g |

$3533.0 | 2023-09-17 | ||

| Enamine | EN300-194181-0.05g |

2-aminoethyl acetate |

1854-30-4 | 0.05g |

$566.0 | 2023-09-17 | ||

| Enamine | EN300-194181-0.1g |

2-aminoethyl acetate |

1854-30-4 | 0.1g |

$593.0 | 2023-09-17 | ||

| Enamine | EN300-194181-0.25g |

2-aminoethyl acetate |

1854-30-4 | 0.25g |

$621.0 | 2023-09-17 | ||

| Enamine | EN300-194181-2.5g |

2-aminoethyl acetate |

1854-30-4 | 2.5g |

$1344.0 | 2023-09-17 | ||

| Enamine | EN300-194181-0.5g |

2-aminoethyl acetate |

1854-30-4 | 0.5g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-194181-10.0g |

2-aminoethyl acetate |

1854-30-4 | 10g |

$3533.0 | 2023-05-31 | ||

| Enamine | EN300-194181-1g |

2-aminoethyl acetate |

1854-30-4 | 1g |

$674.0 | 2023-09-17 | ||

| Enamine | EN300-194181-5g |

2-aminoethyl acetate |

1854-30-4 | 5g |

$2459.0 | 2023-09-17 | ||

| Enamine | EN300-194181-5.0g |

2-aminoethyl acetate |

1854-30-4 | 5g |

$2459.0 | 2023-05-31 |

2-aminoethyl acetate 関連文献

-

1. Index of subjects, 1973

-

2. 158. Polypeptides. Part VIII. Synthesis of oxazoline peptidesLeo Benoiton,R. W. Hanson,H. N. Rydon J. Chem. Soc. 1964 824

-

3. Index of authors, 1973

-

4. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetateKevin B. Nolan,Brian R. Coles,Robert W. Hay J. Chem. Soc. Dalton Trans. 1973 2503

1854-30-4 (2-aminoethyl acetate) 関連製品

- 459-73-4(Glycine, ethyl ester)

- 157047-98-8(Benzomalvin C)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量